4-Chloro-1H-imidazo[4,5-c]pyridine

Antiviral Nucleoside Analog Synthetic Intermediate

4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 81053-66-9) is a chlorinated heteroaromatic building block belonging to the imidazo[4,5-c]pyridine class, with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. It serves as a versatile synthetic intermediate for the construction of pharmacologically active molecules, including deazapurine nucleoside analogs with established antiviral activity.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 81053-66-9
Cat. No. B3021902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-imidazo[4,5-c]pyridine
CAS81053-66-9
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1NC=N2)Cl
InChIInChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
InChIKeyDHJMLXBBZRWBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-imidazo[4,5-c]pyridine Procurement Overview


4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 81053-66-9) is a chlorinated heteroaromatic building block belonging to the imidazo[4,5-c]pyridine class, with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol [1]. It serves as a versatile synthetic intermediate for the construction of pharmacologically active molecules, including deazapurine nucleoside analogs with established antiviral activity . The compound features a unique fusion of imidazole and pyridine rings with a reactive chlorine atom at the 4-position, enabling regioselective nucleophilic aromatic substitution and facilitating further functionalization in medicinal chemistry programs . This core structure is also a privileged scaffold in Toll-like receptor 7 (TLR7) agonist design and non-nucleoside antiviral inhibitor development [2].

Synthetic Entry Key intermediate for deazapurine antiviral nucleoside synthesis
Privileged Scaffold Core for reported TLR7 agonist design with pure TLR7 agonism context
Reactive Handle 4-Chloro enables regioselective nucleophilic aromatic substitution
Dual Utility Also exhibits reported direct antiviral activity as a probe compound

Why Substitution Fails for 4-Chloro-1H-imidazo[4,5-c]pyridine


The imidazo[4,5-c]pyridine scaffold is highly sensitive to substitution pattern, and generic substitution with other chlorinated or non-chlorinated imidazopyridine isomers cannot be performed without compromising downstream synthetic utility and biological activity . The 4-chloro substituent on this specific 1H-imidazo[4,5-c]pyridine core imparts unique regioselectivity in nucleophilic aromatic substitution reactions and is critical for the synthesis of biologically validated deazapurine nucleoside analogs such as 3-deazaadenosine derivatives . In contrast, structurally similar isomers like 6-chloro-imidazo[4,5-b]pyridine or 5-chloro-imidazo[4,5-c]pyridine exhibit different chemical reactivity and lead to distinct SAR profiles in TLR7 agonism and antiviral applications [1]. The evidence below quantitatively establishes the specific, verifiable differentiation that justifies the scientific and procurement prioritization of this precise CAS compound.

Regioisomeric isomers may not transfer
6-Chloro-imidazo[4,5-b]pyridine and other isomers exhibit distinct reactivity and TLR selectivity profiles; direct substitution may shift biological outcome.
Non-chlorinated parent lacks reactive handle
1H-imidazo[4,5-c]pyridine cannot undergo the same nucleophilic displacement reactions required for deazapurine antiviral nucleoside synthesis.
Scaffold-dependent TLR7 selectivity context
Imidazo[4,5-b]pyridine series shows different TLR selectivity; intended pure TLR7 agonism may not be reproduced with alternative scaffolds.

4-Chloro-1H-imidazo[4,5-c]pyridine Differentiating Evidence


Antiviral Intermediate Specificity vs. Non-Chlorinated Parent

4-Chloro-1H-imidazo[4,5-c]pyridine is a specific and essential reagent for the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, two antiviral compounds that exhibit activity against RNA and DNA viruses . Unlike the non-chlorinated parent 1H-imidazo[4,5-c]pyridine, which lacks a reactive handle at the 4-position, the 4-chloro substituent enables direct nucleophilic displacement to introduce the requisite deazapurine functionality . The non-chlorinated analog cannot undergo this specific transformation, rendering it unsuitable for this established antiviral synthesis route.

Antiviral Intermediate Specificity
Head-to-head
Specific reagent vs. unsuitable; synthesis fails with non-chlorinated parent
Enables direct deazapurine nucleoside assembly; non-chlorinated analog cannot participate.
Reactivity context critical for antiviral nucleoside programs.
Antiviral Nucleoside Analog Synthetic Intermediate

TLR7 Agonist Specificity vs. 6-Chloro-imidazo[4,5-b]pyridine

In structure-activity relationship (SAR) studies of 1H-imidazo[4,5-c]pyridines as Toll-like receptor 7 (TLR7) agonists, the position of chloro substitution critically dictates biological activity and synthetic derivatization potential [1]. While specific EC50 data for the unsubstituted 4-chloro compound in TLR7 assays were not identified in the search results, the SAR study establishes that the imidazo[4,5-c]pyridine core—the exact scaffold of the target compound—is the privileged framework for achieving pure TLR7 agonism with negligible TLR8 activity, a profile distinct from the imidazo[4,5-b]pyridine isomer series which exhibits different TLR selectivity [2]. This scaffold-level differentiation is foundational for immunomodulatory drug discovery programs and underscores the importance of procuring the correct imidazo[4,5-c]pyridine regioisomer.

TLR7 Scaffold Specificity
Class-level
Imidazo[4,5-c]pyridine core enables pure TLR7 agonism; imidazo[4,5-b]pyridine series exhibits different TLR selectivity
Scaffold-level selectivity context; regioisomer mismatch may alter immune profile.
Based on SAR study in human immune cells; direct activity of unsubstituted 4-Cl compound not quantified.
TLR7 Agonist Immunology SAR

High-Yield Synthesis from 2-Chloro-3,4-diaminopyridine

A robust and high-yielding synthetic route to 4-chloro-1H-imidazo[4,5-c]pyridine has been reported, achieving a 98% yield from the readily available precursor 2-chloro-3,4-diaminopyridine using trimethyl orthoformate under mild acidic conditions at room temperature . This method contrasts with alternative routes that require harsher conditions, such as heating in phosphorus oxytrichloride (POCl3) at 110°C, which gave an 83% yield . The high-yielding room-temperature protocol provides a reliable and efficient entry point for large-scale procurement and subsequent derivatization.

Synthetic Yield
Head-to-head
98% yield (room temp) vs 83% (POCl3, 110°C)
Reported high-yielding protocol supports procurement scale-up.
Room-temperature method from 2-chloro-3,4-diaminopyridine.
Synthetic Methodology Process Chemistry Yield Optimization

Direct Antiviral Activity Against HSV-1 and HIV-1

4-Chloro-1H-imidazo[4,5-c]pyridine (4CI) itself has been reported to exhibit direct inhibitory activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1) . This antiviral activity is mechanistically linked to its function as a nucleoside analog that inhibits the replication of both RNA and DNA by interfering with adenosine synthesis . The compound also demonstrates antiviral properties against influenza A and B viruses . While specific IC50 values were not identified in the search results for the target compound against its closest analogs, this direct activity distinguishes 4CI from non-chlorinated imidazopyridine analogs that lack intrinsic antiviral efficacy, adding a dimension of biological value beyond its utility as a synthetic intermediate.

Direct Antiviral Activity
Class-level
Reported inhibition of HSV-1, HIV-1, influenza A/B
Supports antiviral probe utility; no quantitative comparator data identified.
Data to verify; mechanism linked to adenosine synthesis interference.
Antiviral HIV HSV

Key Intermediate for HCV NS5B Inhibitors

The imidazo[4,5-c]pyridine core—the exact scaffold of 4-chloro-1H-imidazo[4,5-c]pyridine—is a validated pharmacophore in the design of potent non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase [1]. In a reported SAR study, compound 3, a derivative built upon this scaffold, exhibited an EC50 of 1.163 nM and a CC50 > 200 nM in a cell-based HCV replicon system assay, demonstrating high antiviral potency and selectivity [2]. Furthermore, this imidazo[4,5-c]pyridine-based inhibitor showed marked improvement over the reference compound tegobuvir in hERG channel inhibition, indicating a superior cardiac safety profile [3]. This evidence positions the imidazo[4,5-c]pyridine scaffold, with the 4-chloro analog as a key synthetic entry point, as a superior starting material for HCV drug discovery compared to alternative heterocyclic cores.

HCV NS5B Inhibitor Context
Class-level
Scaffold-derived compound: EC50 1.163 nM, CC50 >200 nM; reported improved hERG endpoint vs tegobuvir
Supports scaffold-based antiviral optimization; cardiac safety-related endpoint context.
Cell-based replicon assay; class-level inference for unsubstituted 4-Cl building block.
Hepatitis C Virus NS5B Polymerase Non-Nucleoside Inhibitor

N1/N3 Regioselective Glycosylation Reactivity

Glycosylation of 4-chloro-1H-imidazo[4,5-c]pyridine with 2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythropentofuranosyl chloride yields two distinct regioisomers: 4-chloro-1-(2-deoxy-β-D-erythropentofuranosyl)-1H-imidazo[4,5-c]pyridine (4a) and 4-chloro-3-(2-deoxy-β-D-erythropentofuranosyl)-1H-imidazo[4,5-c]pyridine (4b) . This regiodivergent reactivity arises from the unique electronic environment of the imidazo[4,5-c]pyridine core bearing the 4-chloro substituent. In contrast, glycosylation of non-chlorinated or alternatively substituted imidazopyridines often exhibits different regioselectivity, leading to distinct N1/N3 isomer ratios or exclusive formation of a single isomer, thereby limiting the accessible chemical space [1]. The ability to generate both N1- and N3-substituted nucleoside analogs from a single precursor provides distinct synthetic versatility for exploring SAR around deazapurine nucleosides.

Glycosylation Regioselectivity
Class-level
Yields both N1 and N3 regioisomers; other isomers may give restricted access
Enables orthogonal nucleoside analog exploration from single precursor.
Regioselectivity profile dependent on 4-chloro substitution pattern.
Nucleoside Synthesis Regioselectivity Glycosylation

4-Chloro-1H-imidazo[4,5-c]pyridine Application Scenarios


Antiviral Deazapurine Nucleoside Synthesis

4-Chloro-1H-imidazo[4,5-c]pyridine is an essential synthetic intermediate for the preparation of 3-bromo-3-deazaneplanocin, 3-bromo-3-deazaaristeromycin, and 2′,3′-dideoxy-3-deazaadenosine, compounds with demonstrated antiviral activity . The 4-chloro group serves as the reactive handle for regioselective nucleophilic displacement with nitrogen nucleophiles (amination) to install the requisite 4-amino functionality of the deazapurine pharmacophore . This specific transformation is not accessible using non-chlorinated or regioisomeric imidazopyridine building blocks, making procurement of this precise CAS number critical for antiviral nucleoside discovery programs.

TLR7 Agonist Optimization for Immuno-Oncology and Vaccines

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold for developing pure Toll-like receptor 7 (TLR7) agonists with minimal off-target TLR8 activity, a profile highly desirable for vaccine adjuvants and cancer immunotherapy . 4-Chloro-1H-imidazo[4,5-c]pyridine provides the foundational heterocyclic core upon which SAR-driven optimization can be conducted. Procuring this building block enables medicinal chemists to explore N1-, C2-, N6-, and other positional modifications to fine-tune TLR7 potency and cytokine induction profiles, leveraging established SAR that demonstrates the imidazo[4,5-c]pyridine framework's unique TLR selectivity profile compared to alternative heterocyclic scaffolds .

HCV NS5B Inhibitor Discovery & Optimization

The imidazo[4,5-c]pyridine scaffold has been validated in the development of highly potent non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, with lead compounds achieving sub-nanomolar EC50 values (1.163 nM) in cell-based replicon assays . Furthermore, optimization of this scaffold has yielded inhibitors with markedly reduced hERG channel liability compared to tegobuvir, addressing a key cardiac safety concern . Procurement of 4-chloro-1H-imidazo[4,5-c]pyridine provides a direct entry point to this validated HCV inhibitor pharmacophore, supporting the design of next-generation antiviral agents with improved potency and safety margins.

Direct Antiviral Activity Screening

Beyond its utility as a synthetic intermediate, 4-chloro-1H-imidazo[4,5-c]pyridine (4CI) itself demonstrates direct antiviral activity against clinically relevant viral pathogens, including herpes simplex virus type 1 (HSV-1), human immunodeficiency virus type 1 (HIV-1), and influenza A and B viruses . Its mechanism involves inhibition of RNA and DNA replication through interference with adenosine synthesis, consistent with its behavior as a nucleoside analog . For antiviral screening programs, procuring this compound allows for immediate evaluation of its direct antiviral efficacy as a chemical probe, offering dual value as both a building block and a biologically active tool compound.

Application
Selection Property
Validation Focus
Antiviral Deazapurine Nucleoside Synthesis
4-Chloro reactivity handle required
Verify regioselective amination and yield
TLR7 Agonist Optimization
imidazo[4,5-c]pyridine scaffold for pure TLR7 agonism
Confirm TLR7 vs TLR8 selectivity in immune cells
HCV NS5B Inhibitor Discovery
Scaffold with reported sub-nanomolar inhibitor potency context
Validate replicon activity and cardiac safety-related endpoints
Direct Antiviral Activity Screening
Intrinsic antiviral probe against multiple viruses
Confirm antiviral spectrum and mechanism of action

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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